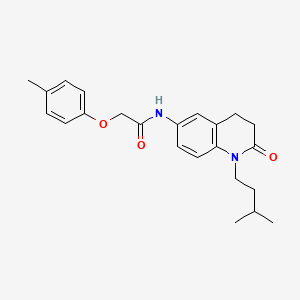
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahidroquinolin-6-il)-2-(p-toliloxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica y Desarrollo de Fármacos
La estructura central de este compuesto, siendo un derivado de la tetrahidroquinolina, sugiere potencial en la investigación farmacéutica. Los derivados de la tetrahidroquinolina se han estudiado por sus actividades biológicas, incluyendo propiedades antivirales, antiinflamatorias y anticancerígenas . Este compuesto podría sintetizarse y probarse para actividades similares, lo que podría conducir al desarrollo de nuevos agentes terapéuticos.
Exploración de Agentes Antivirales
Los derivados del indol, que comparten similitudes estructurales con este compuesto, han mostrado promesa como agentes antivirales . Al modificar las cadenas laterales y los grupos funcionales, los investigadores pueden explorar la eficacia de este compuesto contra varias infecciones virales, lo que podría contribuir a tratamientos para enfermedades como la influenza o el VIH.
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de los derivados del indol están bien documentadas . Este compuesto podría investigarse por su capacidad para inhibir las vías inflamatorias, lo que podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas como la artritis o la enfermedad de Crohn.
Terapéutica contra el Cáncer
Los compuestos con un esqueleto de tetrahidroquinolina se han asociado con actividad anticancerígena . Este compuesto podría formar parte de estudios oncológicos para determinar su efectividad en la inhibición del crecimiento de las células cancerosas, lo que podría conducir a nuevas terapias contra el cáncer.
Potencial Antioxidante
La capacidad antioxidante de los derivados del indol los convierte en candidatos para combatir el estrés oxidativo . Este compuesto podría evaluarse por sus propiedades antioxidantes, que podrían ser beneficiosas para prevenir o tratar afecciones causadas por daño oxidativo.
Estudios Antimicrobianos y Antibacterianos
Los derivados del indol han mostrado actividad antimicrobiana y antibacteriana . Este compuesto podría sintetizarse y probarse contra una gama de cepas bacterianas, lo que podría conducir al desarrollo de nuevos antibióticos.
Propiedades
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-21-10-7-19(14-18(21)6-11-23(25)27)24-22(26)15-28-20-8-4-17(3)5-9-20/h4-5,7-10,14,16H,6,11-13,15H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPJGRKJUYNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

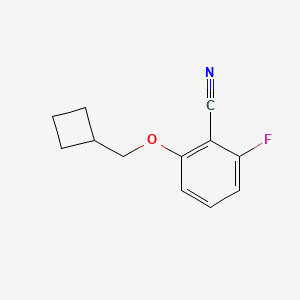

![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
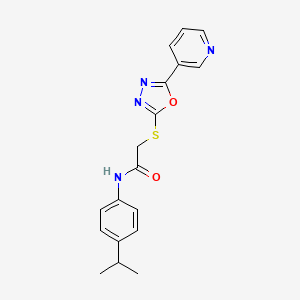
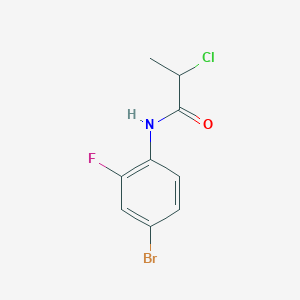
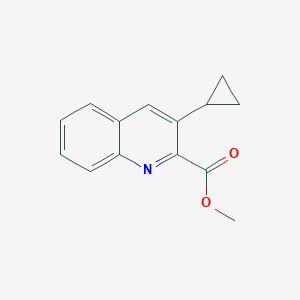
![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

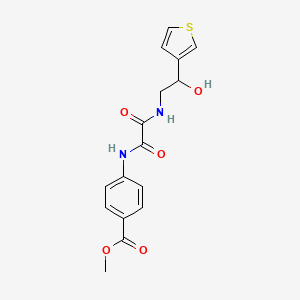
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
